molecular formula C3H2N2S B168568 2-Thiocyanatoacetonitrile CAS No. 14090-64-3

2-Thiocyanatoacetonitrile

Cat. No.: B168568
CAS No.: 14090-64-3
M. Wt: 98.13 g/mol
InChI Key: IAJVOVQNNYSZID-UHFFFAOYSA-N
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Description

2-Thiocyanatoacetonitrile is an organic compound with the molecular formula C₃H₂N₂S. It is known for its unique structure, which includes both a cyano group (-CN) and a thiocyanate group (-SCN).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiocyanatoacetonitrile can be synthesized through several methods. One common approach involves the reaction of cyanomethyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature and yields cyanomethyl thiocyanate as the primary product .

Industrial Production Methods: In an industrial setting, the production of cyanomethyl thiocyanate may involve the continuous flow of reactants through a reactor, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Thiocyanatoacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Thiocyanatoacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyanomethyl thiocyanate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano and thiocyanate groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

    Methyl thiocyanate: Similar in structure but lacks the cyano group.

    Ethyl thiocyanate: An ethyl group replaces the cyanomethyl group.

    Isothiocyanates: Compounds where the thiocyanate group is replaced by an isothiocyanate group (-NCS).

Uniqueness: 2-Thiocyanatoacetonitrile’s unique combination of cyano and thiocyanate groups allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

cyanomethyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2S/c4-1-2-6-3-5/h2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJVOVQNNYSZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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